molecular formula C11H17NO3 B12522453 Butyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate CAS No. 834886-20-3

Butyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate

Cat. No.: B12522453
CAS No.: 834886-20-3
M. Wt: 211.26 g/mol
InChI Key: GBDCOOBJRJTUIU-ONGXEEELSA-N
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Description

Butyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate is a chemical compound that belongs to the class of cyclopentane derivatives This compound is characterized by the presence of a butyl ester group, a cyano group, and a hydroxyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with a cyanide source, such as sodium cyanide, in the presence of a suitable catalyst. The resulting cyano-substituted cyclopentane intermediate is then subjected to esterification with butanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This approach allows for efficient and scalable synthesis by optimizing reaction conditions such as temperature, pressure, and flow rates .

Chemical Reactions Analysis

Types of Reactions

Butyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Butyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of butyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyano and hydroxyl groups play a crucial role in its reactivity and interactions with enzymes and receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to butyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate include:

  • Butyl (1R,2R)-2-hydroxycyclohexylcarbamate
  • tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry.

Properties

CAS No.

834886-20-3

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

butyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C11H17NO3/c1-2-3-7-15-10(13)9-5-4-6-11(9,14)8-12/h9,14H,2-7H2,1H3/t9-,11-/m0/s1

InChI Key

GBDCOOBJRJTUIU-ONGXEEELSA-N

Isomeric SMILES

CCCCOC(=O)[C@@H]1CCC[C@@]1(C#N)O

Canonical SMILES

CCCCOC(=O)C1CCCC1(C#N)O

Origin of Product

United States

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